Raluridine
Overview
Description
Raluridine is a small molecule that has been used in trials studying the treatment of HIV infections . It belongs to the class of organic compounds known as pyrimidine 2’,3’-dideoxyribonucleosides . These are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at positions 2 and 3 .
Molecular Structure Analysis
The chemical formula of Raluridine is C9H10ClFN2O4 . Its average weight is 264.64 and its monoisotopic weight is 264.0313127 . The structure of Raluridine includes elements like Carbon ©, Hydrogen (H), Chlorine (Cl), Fluorine (F), Nitrogen (N), and Oxygen (O) .
Scientific Research Applications
Absorption, Metabolism, and Excretion of Rosmarinic Acid :
- This study focuses on rosmarinic acid (RA), a natural polyphenolic substance with antioxidative and anti-inflammatory activity. The research aimed to determine the absorption, metabolism, and urinary excretion of RA after intake of Perilla extract in humans. The findings may provide a foundation for understanding the pharmacokinetics of similar compounds (Baba et al., 2005).
Endogenous Glutamine Production in Critically Ill Patients :
- This paper investigates the effect of exogenous glutamine supplementation on endogenous glutamine production in critically ill patients. While not directly related to Raluridine, the methodology and insights could be relevant for understanding the metabolism and effects of other medical compounds in critical care settings (Mori et al., 2014).
Phytochemistry, Pharmacology, and Toxicology of Alisma orientale :
- This review provides comprehensive information on the traditional uses, phytochemistry, pharmacology, toxicology, and quality control of Alisma orientale (RA), a traditional Chinese medicine. The pharmacological research shows RA possessing various bioactivities, including diuresis and nephroprotective effects. This could provide a background for understanding similar herbal compounds (Tian et al., 2014).
Traditional Chinese Medicine as a Treatment for Rheumatoid Arthritis :
- This paper discusses the use of Traditional Chinese Medicine (TCM) for treating rheumatoid arthritis (RA), highlighting how empirical practice has led to evidence-based therapy. The paper also emphasizes the need for more
Safety and Survival Outcomes of Lutetium-177-Prostate-Specific Membrane Antigen Therapy :
- The RAdium LUtetium (RALU) study assessed the feasibility of sequential alpha and beta emitter use in patients with bone-predominant metastatic castration-resistant prostate cancer. This study could provide insights into the clinical application and safety of advanced therapeutic agents in cancer treatment, which may be relevant to the development and application of Raluridine (Rahbar et al., 2022).
The Role of Glutamatergic Modulation in the Mechanism of Action of Ketamine :
- This paper discusses the mechanism of action of ketamine, a rapid-acting antidepressant, focusing on glutamate transmission modulation. Understanding the mechanisms of action and modulation of neurotransmission in drugs like ketamine could provide a framework for understanding the pharmacodynamics of Raluridine and similar compounds (Pałucha-Poniewiera, 2018).
properties
IUPAC Name |
5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDSZYIGHLONN-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152541 | |
Record name | Raluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raluridine | |
CAS RN |
119644-22-3 | |
Record name | 935U83 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119644-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raluridine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119644223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raluridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12894 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RALURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65NWY2K0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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